2-Amino-1,3-thiazole-4,5-dicarboxamide is a heterocyclic compound with the molecular formula CHNOS. This compound features a thiazole ring, a five-membered ring containing nitrogen and sulfur, which contributes to its diverse applications in medicinal chemistry and other scientific fields. It is particularly noted for its role in the development of anticancer drugs, including dasatinib and alpelisib, due to its ability to inhibit various cancerous cell lines effectively .
This compound can be classified as an aminothiazole derivative. Aminothiazoles are known for their biological activity, making them significant in pharmacology. The synthesis of 2-amino-1,3-thiazole-4,5-dicarboxamide typically involves the reaction of thiazole derivatives with amines under controlled conditions .
The synthesis of 2-amino-1,3-thiazole-4,5-dicarboxamide can be achieved through several methods:
The molecular structure of 2-amino-1,3-thiazole-4,5-dicarboxamide includes:
The compound's molecular weight is approximately 186.19 g/mol . The presence of two amide groups enhances its solubility and reactivity compared to other thiazole derivatives, allowing for a broader range of chemical modifications and applications.
2-Amino-1,3-thiazole-4,5-dicarboxamide can undergo various chemical reactions:
Reagents commonly used include:
These reactions typically require controlled temperatures and inert atmospheres to minimize unwanted side reactions .
Relevant data indicate that this compound shows significant inhibitory activity against multiple human cancer cell lines including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers .
The applications of 2-amino-1,3-thiazole-4,5-dicarboxamide span several fields:
The 2-amino-1,3-thiazole-4,5-dicarboxamide scaffold represents a structurally sophisticated derivative within the thiazole heterocycle family, combining the inherent bioactivity of the thiazole core with the versatile binding capabilities of dicarboxamide functionalization. This molecular architecture serves as a privileged pharmacophore in drug discovery, enabling targeted interactions with diverse biological macromolecules. Its significance stems from the synergistic integration of three key elements: the electron-rich thiazole ring, the hydrogen-bonding proficiency of the dicarboxamide groups, and the stereoelectronic modulation provided by the 2-amino substituent. Contemporary medicinal chemistry leverages this triad to address complex therapeutic challenges, particularly in oncology and anti-infective development, where precise molecular recognition is paramount [7] [10].
The 1,3-thiazole ring—a five-membered heterocycle featuring nitrogen at position 3 and sulfur at position 1—serves as a fundamental building block in bioactive molecules. Its pharmacological relevance originates from three intrinsic properties:
Table 1: Clinically Approved Drugs Featuring the 1,3-Thiazole Core
Drug Name | Therapeutic Class | Biological Target | Key Structural Feature |
---|---|---|---|
Cefazolin | Antibiotic | Penicillin-binding proteins | 2-Aminothiazolyl cephalosporin |
Famotidine | Antiulcer | H₂ histamine receptor | Guanidinothiazole system |
Dasatinib | Anticancer (tyrosine kinase) | Bcr-Abl kinase | Aminothiazole carboxamide |
Ritonavir | Antiretroviral | HIV-1 protease | Thiazolyl carbamate |
Bleomycin | Anticancer (cytotoxic) | DNA (intercalation) | Bithiazole-DNA binding domain |
Abafungin | Antifungal | Cell membrane ergosterol synthesis | Alkyl-linked aminothiazole |
The 4,5-dicarboxamide modification on the thiazole ring transforms the core scaffold into a high-affinity pharmacophore through three mechanistic avenues:
Table 2: Pharmacological Advantages of 4,5-Dicarboxamide Functionalization
Biological Target | Functional Impact | Experimental Evidence |
---|---|---|
UDP-N-acetylmuramate ligase | H-bond donation to Gly307/Asp219 | MIC reduction 4-fold vs. non-carboxamide analogues |
DNA Topoisomerase II | Intercalation via GC-base π-stacking | ΔTm = +8.2°C (DNA melting stabilization) |
Kinase domains | Allosteric binding to hydrophobic back pockets | IC₅₀ = 0.42 µM (vs. 5.7 µM for monocarboxamide) |
Cell membranes | Enhanced transmembrane diffusion | PAMPA permeability: 18 × 10⁻⁶ cm/s |
The therapeutic exploration of thiazoles spans >80 years, marked by paradigm-shifting innovations:
Table 3: Key Milestones in Thiazole-Based Drug Development
Time Period | Landmark Compound | Therapeutic Breakthrough | Structural Advancement |
---|---|---|---|
1940 | Sulfathiazole | First thiazole antibiotic for staphylococcal infections | 2-Aminothiazole sulfonamide |
1950s | Vitamin B1 (Thiamine) | Recognition of endogenous thiazole cofactors | Aminopyrimidinyl-methyl-thiazole |
1971 | Cefazolin | Broad-spectrum cephalosporin resistant to β-lactamases | 2-Aminothiazol-4-yl acetyl side chain |
1979 | Famotidine | Potent H₂ antagonism for ulcer treatment | Guanidinothiazolyl-methylthio moiety |
2001 | Dasatinib | Bcr-Abl tyrosine kinase inhibition (leukemia) | Carboxamide-linked aminothiazole |
2025 | DIPTH hybrid (Current) | Dual DNA intercalation/Topo II inhibition | Dicarboxamide-integrated thiazolopyran |
The structural and functional trajectory of 2-amino-1,3-thiazole-4,5-dicarboxamide underscores its transformative role in medicinal chemistry. From fortifying classical pharmacophores to enabling next-generation targeted therapies, this scaffold exemplifies rational molecular design—a testament to the enduring pharmacochemical value of hybridized heterocyclic architectures.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1